7-Oxodehydroabietinol
7-Oxodehydroabietinol
Brand Name:
Vulcanchem
CAS No.:
33980-71-1
VCID:
VC0030010
InChI:
InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1
SMILES:
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C
Molecular Formula:
C20H28O2
Molecular Weight:
300.4 g/mol
7-Oxodehydroabietinol
CAS No.: 33980-71-1
Reference Standards
VCID: VC0030010
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
CAS No. | 33980-71-1 |
---|---|
Product Name | 7-Oxodehydroabietinol |
Molecular Formula | C20H28O2 |
Molecular Weight | 300.4 g/mol |
IUPAC Name | (1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
Standard InChI | InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1 |
Standard InChIKey | PRZSMDYEVUSNJM-SLFFLAALSA-N |
Isomeric SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)CO)C |
SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C |
Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C |
Appearance | Oil |
PubChem Compound | 15715176 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume